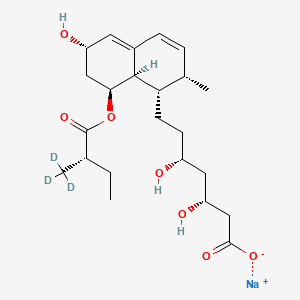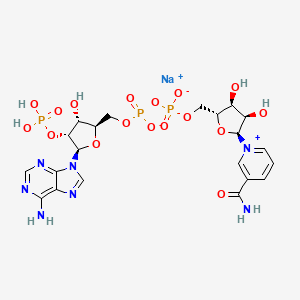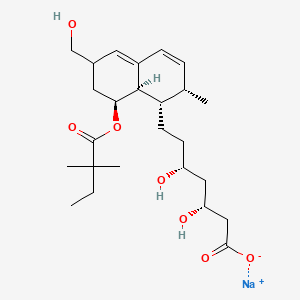
1-Methyl-4-piperidone-2,2,6,6-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-piperidone-2,2,6,6-d4 is a deuterium-labeled analog of 1-Methyl-4-piperidone. This compound is characterized by the replacement of hydrogen atoms with deuterium at the 2, 2, 6, and 6 positions. It is commonly used in scientific research due to its unique properties, which include enhanced stability and sensitivity in various analytical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-4-piperidone-2,2,6,6-d4 is typically synthesized using methyl acrylate and methylamine methanol solution as raw materials. The synthesis process generally involves several steps, including addition, cyclization, salt formation, decarboxylation, and dehydrochlorination.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-piperidone-2,2,6,6-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include malononitrile, electrophiles, and Michael acceptors. The reactions are typically carried out under conditions that favor the formation of spiropiperidine rings and other complex structures .
Major Products Formed
Major products formed from the reactions of this compound include spiropiperidine rings and (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-piperidone-2,2,6,6-d4 has a wide range of scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of various complex organic compounds.
Biology: It is employed in studies involving metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-piperidone-2,2,6,6-d4 involves its role as a deuterium-labeled analog of acetylcholine. This labeling allows for the detailed study of acetylcholine’s metabolic pathways. The compound’s unique isotopic labeling enhances its stability, efficiency, and sensitivity in investigative studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-Methyl-4-piperidone-2,2,6,6-d4 include:
- 1-Methyl-4-piperidinone
- 2,2,6,6-Tetramethyl-4-piperidone
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and sensitivity in analytical applications. This makes it particularly valuable in scientific research, especially in studies involving metabolic pathways and enzyme interactions.
Eigenschaften
IUPAC Name |
2,2,6,6-tetradeuterio-1-methylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUPVABNAQUEJW-CQOLUAMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)CC(N1C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662116 |
Source


|
| Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189723-14-5 |
Source


|
| Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B562351.png)




![1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3](/img/structure/B562358.png)

